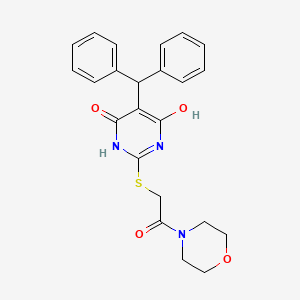
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione
Descripción general
Descripción
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Introduction of Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where the benzothiazole derivative reacts with butylthiol in the presence of a base.
Formation of Pyrrole-2,5-dione: The final step involves the cyclization of the intermediate with maleic anhydride to form the pyrrole-2,5-dione ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can further enhance the compound’s properties.
Aplicaciones Científicas De Investigación
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound’s interactions with proteins and nucleic acids are studied to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione can be compared with other benzothiazole and pyrrole derivatives:
Benzothiazole Derivatives: Compounds such as 2-mercaptobenzothiazole and 2-aminobenzothiazole share the benzothiazole core but differ in their substituents, affecting their chemical reactivity and biological activity.
Pyrrole Derivatives: Pyrrole-2,5-dione derivatives like N-substituted maleimides exhibit similar reactivity in cycloaddition and polymerization reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct electronic and steric properties that can be exploited in various applications.
Propiedades
IUPAC Name |
1-(2-butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-2-3-8-20-15-16-11-5-4-10(9-12(11)21-15)17-13(18)6-7-14(17)19/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUCOUAUSMVUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3847365.png)
![1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B3847367.png)
![(1R*,2S*)-N-allyl-2-[(4-propylpiperazin-1-yl)carbonyl]cyclohexanecarboxamide](/img/structure/B3847372.png)
![N-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B3847377.png)
![4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B3847389.png)
![1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B3847392.png)
![8-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847399.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3847401.png)
![(2-Benzylmorpholin-4-yl)-[1-(furan-2-ylmethyl)piperidin-4-yl]methanone](/img/structure/B3847407.png)
![N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride](/img/structure/B3847409.png)
![2-[(5-butan-2-yl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3847418.png)

![3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3847435.png)
![N-[2-(Benzylsulfanyl)-1,3-benzothiazol-6-YL]benzamide](/img/structure/B3847452.png)
